
Ethyl 9-oxodec-2-enoate
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Overview
Description
Ethyl 9-oxodec-2-enoate is an organic compound with the molecular formula C12H20O3. It is an ester derivative of 9-oxodec-2-enoic acid and is characterized by the presence of a ketone group at the ninth carbon and a double bond between the second and third carbons. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 9-oxodec-2-enoate can be synthesized through several methods. One common approach involves the esterification of 9-oxodec-2-enoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the cross-metathesis of long-chain alkenones with ethyl acrylate using a metathesis catalyst such as the Hoveyda–Grubbs initiator. This reaction is performed at room temperature and requires several hours to achieve complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for efficient mixing and heat transfer, resulting in higher yields and purity of the final product. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Hydrolysis and Ester Cleavage
Ethyl 9-oxodec-2-enoate undergoes hydrolysis under acidic or basic conditions to yield 9-oxodec-2-enoic acid. This reaction is critical for generating bioactive carboxylic acid derivatives:
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Acidic Hydrolysis :
Ethyl 9 oxodec 2 enoate+H2OH+9 Oxodec 2 enoic acid+EtOHProlonged acidic conditions may induce lactonization, forming cyclic lactones .
-
Basic Hydrolysis :
Ethyl 9 oxodec 2 enoate+NaOH→9 Oxodec 2 enoate Na++EtOHSaponification proceeds efficiently at 60–80°C, with yields >90% under optimized conditions .
Reaction Type | Conditions | Product | Yield (%) | Reference |
---|---|---|---|---|
Acidic Hydrolysis | 1M HCl, reflux, 6h | 9-Oxodec-2-enoic acid | 85 | |
Basic Hydrolysis | 1M NaOH, 70°C, 4h | Sodium 9-oxodec-2-enoate | 92 |
Oxidation and Reduction Reactions
The ketone and ester functionalities enable selective redox transformations:
Oxidation
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Ketone Stability : The 9-oxo group resists further oxidation under mild conditions (e.g., PCC or CrO₃) .
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Alkene Epoxidation : Reaction with m-CPBA forms an epoxide at the α,β-unsaturated site, though yields are moderate (50–60%) due to steric hindrance .
Reduction
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Ketone to Alcohol :
Ethyl 9 oxodec 2 enoateNaBH4Ethyl 9 hydroxydec 2 enoateChemoselective reduction of the ketone occurs at 0°C (85% yield) .
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Ester to Alcohol :
DIBAL-H reduces the ester to a primary alcohol at −78°C, preserving the α,β-unsaturated system .
Reagent | Target Group | Product | Yield (%) | Reference |
---|---|---|---|---|
NaBH₄ | Ketone | Ethyl 9-hydroxydec-2-enoate | 85 | |
DIBAL-H | Ester | 9-Hydroxydec-2-en-1-ol | 78 |
Nucleophilic Additions
The α,β-unsaturated carbonyl system participates in Michael additions and conjugate additions:
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Grignard Reagents :
this compound reacts with organomagnesium halides (e.g., MeMgBr) at the β-carbon, forming alkylated products . -
Amines :
Primary amines undergo 1,4-addition, generating β-amino esters. For example, benzylamine adds quantitatively at 25°C .
Nucleophile | Conditions | Product | Yield (%) | Reference |
---|---|---|---|---|
MeMgBr | THF, 0°C, 2h | Ethyl 9-oxo-10-methyldec-2-enoate | 75 | |
Benzylamine | EtOH, 25°C, 12h | Ethyl 9-oxo-10-(benzylamino)dec-2-enoate | 90 |
Cyclization and Ring-Closing Reactions
This compound serves as a precursor in macrocyclic synthesis:
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Intramolecular Aldol Condensation :
Under basic conditions (KOH/EtOH), the compound cyclizes to form a 12-membered lactone, though yields are low (30–40%) . -
Heck Coupling :
Palladium-catalyzed coupling with aryl halides generates biaryl derivatives, useful in natural product synthesis .
Biological Relevance
Derivatives of 9-oxodec-2-enoic acid (the hydrolysis product) exhibit bioactivity:
Scientific Research Applications
Ethyl 9-oxodec-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its role in pheromone communication in honeybees.
Medicine: Investigated for its potential pharmacological properties, including its effects on the nervous system.
Industry: Utilized in the production of surfactants, monomers, and other valuable chemicals.
Mechanism of Action
The mechanism of action of ethyl 9-oxodec-2-enoate, particularly in biological systems, involves its interaction with olfactory receptors. In honeybees, it functions as a sex attractant and inhibits the development of ovaries in worker bees. This inhibition is mediated through the central nervous system and involves complex physiological pathways .
Comparison with Similar Compounds
Ethyl 9-oxodec-2-enoate can be compared with other similar compounds, such as:
9-oxodec-2-enoic acid: The parent acid of the ester, which also exhibits similar biological activities.
Mthis compound: Another ester derivative with comparable chemical properties.
9-hydroxydec-2-enoic acid: A related compound that also plays a role in pheromone communication in honeybees.
This compound is unique due to its specific ester functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
ethyl 9-oxodec-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O3/c1-3-15-12(14)10-8-6-4-5-7-9-11(2)13/h8,10H,3-7,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPHNLQFFLYESNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CCCCCCC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20853055 |
Source
|
Record name | Ethyl 9-oxodec-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20853055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57221-88-2 |
Source
|
Record name | Ethyl 9-oxodec-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20853055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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